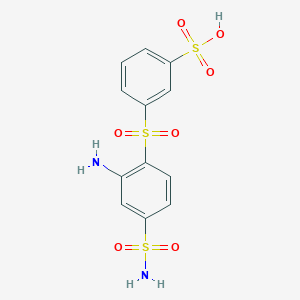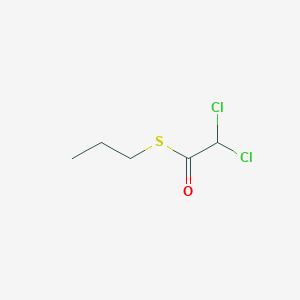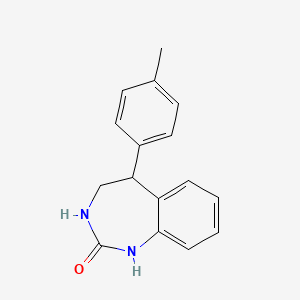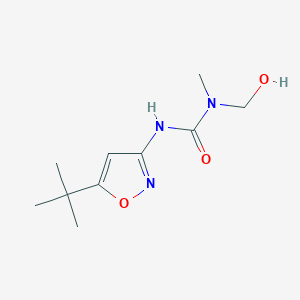![molecular formula C17H19NO3 B14369192 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- CAS No. 91740-63-5](/img/structure/B14369192.png)
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as antibiotics and chiral auxiliaries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of epoxides with isocyanates in the presence of a catalyst such as triethylamine hydroiodide. This reaction is conducted under solvent-free conditions at elevated temperatures (around 100°C), yielding the desired oxazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalenyloxy methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
科学的研究の応用
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- has several scientific research applications:
Medicine: Explored for its potential as an antimicrobial agent, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- involves its interaction with molecular targets such as ribosomes. By binding to the ribosomal subunit, it inhibits the initiation of protein synthesis, thereby exerting its antimicrobial effects. This mechanism is similar to other oxazolidinones, which prevent bacteria from producing essential proteins .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections.
Tedizolid: A newer oxazolidinone with a similar spectrum of activity but fewer side effects.
特性
CAS番号 |
91740-63-5 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
5-(naphthalen-1-yloxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H19NO3/c1-12(2)18-10-14(21-17(18)19)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14H,10-11H2,1-2H3 |
InChIキー |
NFYJEFQNQKQGSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(OC1=O)COC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)


![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)




![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)


![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
